
(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid is a compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyrrolidinone ring and a hydroxyphenyl group. This compound is often used in research due to its reactivity and potential for forming stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The NHS ester can react with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Amines are used as nucleophiles in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid involves its reactivity with nucleophiles. The NHS ester group is highly reactive and can form stable amide bonds with amines. This reactivity is exploited in various biochemical assays and synthetic applications. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, making the compound useful in studying molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid: Similar structure but contains a boronic acid group instead of a hydroxyphenyl group.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Contains a pyridinone ring and a styryl group, offering different reactivity and applications.
Uniqueness
(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)(4-hydroxyphenyl)acetic acid is unique due to its combination of a reactive NHS ester and a hydroxyphenyl group. This combination allows for versatile applications in both synthetic and biological research, making it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
78641-42-6 |
|---|---|
Formule moléculaire |
C13H11NO7 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(4-hydroxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C13H11NO7/c15-8-3-1-7(2-4-8)11(12(18)19)13(20)21-14-9(16)5-6-10(14)17/h1-4,11,15H,5-6H2,(H,18,19) |
Clé InChI |
YURJEDJHWHEGRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


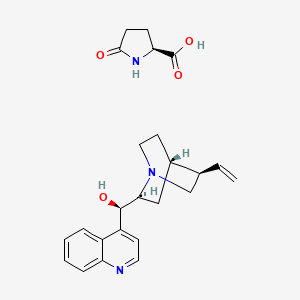

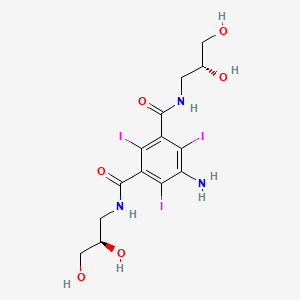
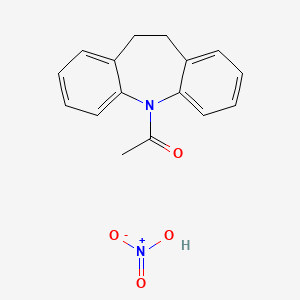

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)



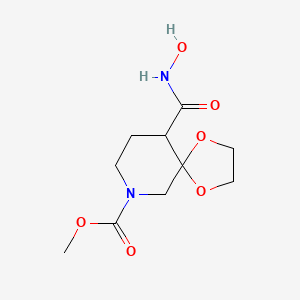
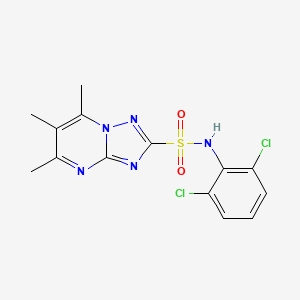
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
